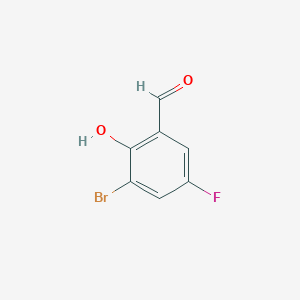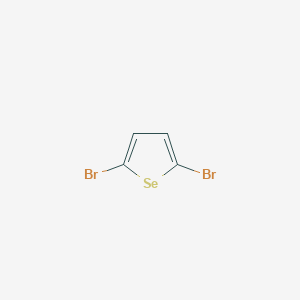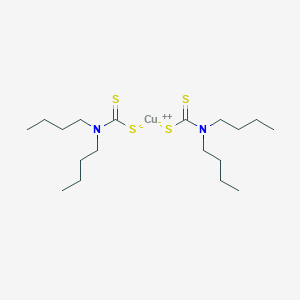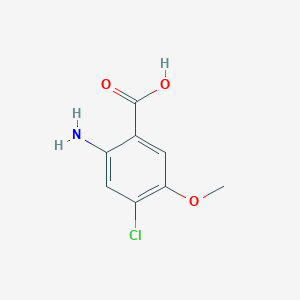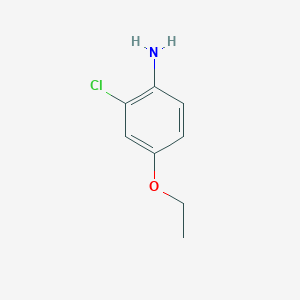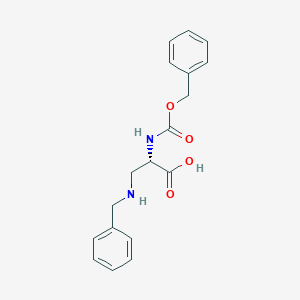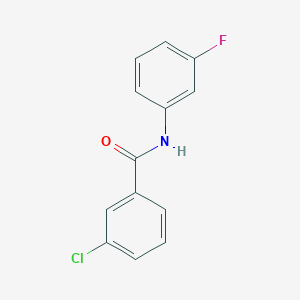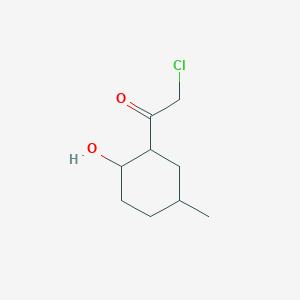
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone, also known as Chlorzoxazone, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the oxazolidinone class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is not fully understood, but it is thought to work by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This results in a decrease in muscle contraction and a subsequent relaxation of the affected muscle.
Biochemische Und Physiologische Effekte
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a range of interesting biochemical and physiological effects. Studies have shown that this compound has a potent anti-inflammatory effect, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a mild analgesic effect, making it a potentially useful treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its potent muscle relaxant effect. This makes it a useful tool for studying the physiology of muscle contraction and relaxation. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee. One area of interest is the potential use of this compound in the treatment of spasticity and related conditions. Additionally, there is growing interest in the use of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee as an anti-inflammatory and analgesic agent. Finally, there is potential for further research into the mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee, which could lead to the development of more effective treatments for a range of medical conditions.
Synthesemethoden
The synthesis of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone is a multi-step process that involves the reaction of several different reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylcyclohexanone with chlorinating reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then reacted with sodium hydroxide to produce 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been extensively studied for its potential applications in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of muscle spasms and related disorders. Studies have shown that 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a potent muscle relaxant effect, making it a potentially useful treatment for conditions such as spasticity and muscle spasm.
Eigenschaften
CAS-Nummer |
196875-76-0 |
|---|---|
Produktname |
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
2-chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H15ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h6-8,11H,2-5H2,1H3 |
InChI-Schlüssel |
QFRJYOQSODJUAT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
Kanonische SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-(2-hydroxy-5-methylcyclohexyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



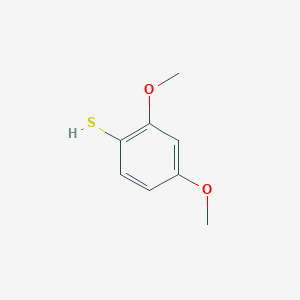
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
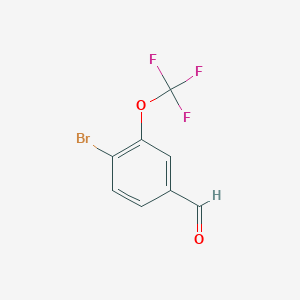
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
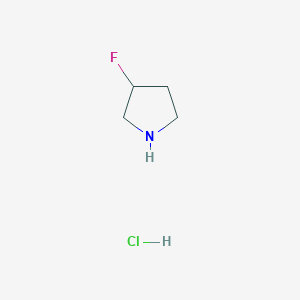
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
